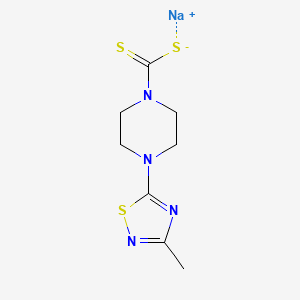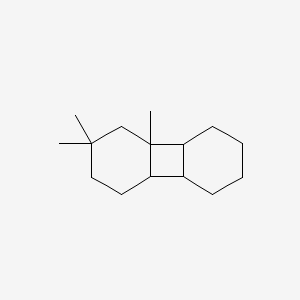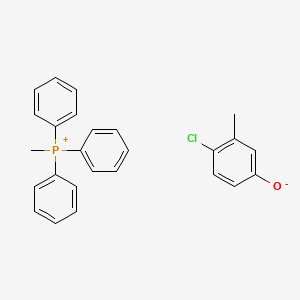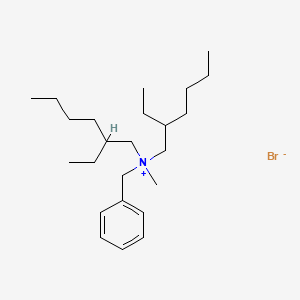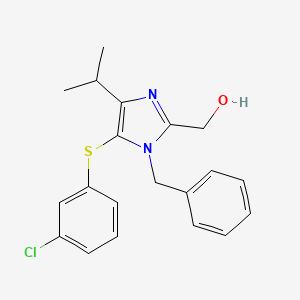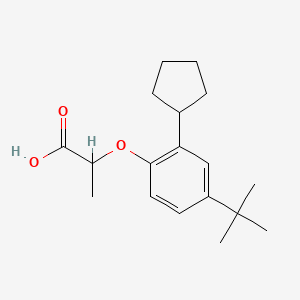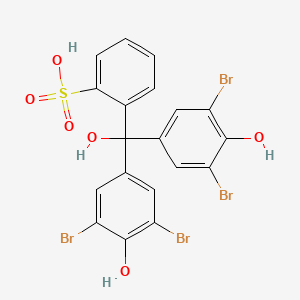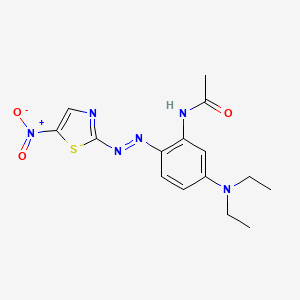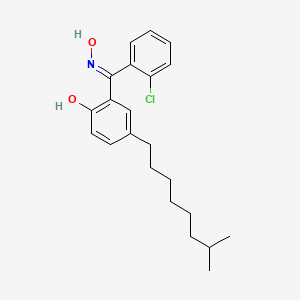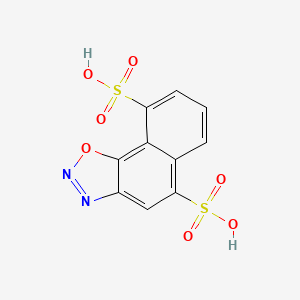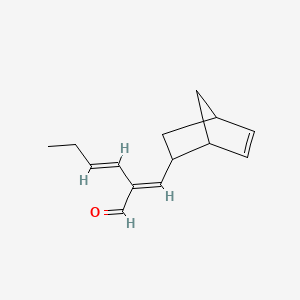
2-(Bicyclo(2.2.1)hept-5-en-2-ylmethylene)hexenal
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(Bicyclo(221)hept-5-en-2-ylmethylene)hexenal is an organic compound characterized by its unique bicyclic structure This compound is notable for its potential applications in various fields, including organic synthesis and materials science The bicyclo(22
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Bicyclo(2.2.1)hept-5-en-2-ylmethylene)hexenal typically involves the reaction of bicyclo(2.2.1)hept-5-en-2-ylmethanol with appropriate aldehydes under acidic or basic conditions. One common method involves the use of a Mannich reaction, where bicyclo(2.2.1)hept-5-en-2-ylmethanol reacts with formaldehyde and secondary amines to form the desired product . The reaction conditions often require careful control of temperature and pH to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, purification techniques such as distillation and chromatography are employed to obtain the compound in high purity.
化学反応の分析
Types of Reactions
2-(Bicyclo(2.2.1)hept-5-en-2-ylmethylene)hexenal undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Nucleophiles like halides, amines, and thiols are employed under various conditions, often in the presence of catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes.
科学的研究の応用
2-(Bicyclo(2.2.1)hept-5-en-2-ylmethylene)hexenal has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecular architectures.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development and as a precursor for pharmaceuticals.
Industry: The compound is utilized in the production of polymers and advanced materials due to its rigid and reactive structure.
作用機序
The mechanism by which 2-(Bicyclo(2.2.1)hept-5-en-2-ylmethylene)hexenal exerts its effects involves interactions with various molecular targets. The bicyclic structure allows for unique binding interactions with enzymes and receptors, potentially leading to biological activity. The compound can also participate in electron transfer processes, influencing redox reactions and signaling pathways.
類似化合物との比較
Similar Compounds
- Bicyclo(2.2.1)hept-5-en-2-ylmethanol
- Bicyclo(2.2.1)hept-5-en-2-one
- N-(bicyclo(2.2.1)hept-5-en-2-ylmethyl)arenesulfonamides
Uniqueness
2-(Bicyclo(2.2.1)hept-5-en-2-ylmethylene)hexenal is unique due to its specific functional groups and the presence of the bicyclic framework. This structure imparts distinct reactivity and stability, making it valuable in various synthetic and industrial applications. Compared to similar compounds, it offers a balance of rigidity and reactivity that is advantageous in the formation of complex molecules and materials.
特性
CAS番号 |
38284-44-5 |
|---|---|
分子式 |
C14H18O |
分子量 |
202.29 g/mol |
IUPAC名 |
(E,2E)-2-(2-bicyclo[2.2.1]hept-5-enylmethylidene)hex-3-enal |
InChI |
InChI=1S/C14H18O/c1-2-3-4-12(10-15)9-14-8-11-5-6-13(14)7-11/h3-6,9-11,13-14H,2,7-8H2,1H3/b4-3+,12-9+ |
InChIキー |
JNXHXORWYNOVCN-GMHKHPCXSA-N |
異性体SMILES |
CC/C=C/C(=C\C1CC2CC1C=C2)/C=O |
正規SMILES |
CCC=CC(=CC1CC2CC1C=C2)C=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Trihydrogen hydroxybis[orthosilicato(4-)]trinickelate(3-)](/img/structure/B15178590.png)
